N-[4-(dimethylamino)benzyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine

Lipophilicity clogP Membrane Permeability

Researchers seeking controlled intracellular cargo release face unpredictable hydrolysis from generic TAA amines. This 7-(4-dimethylaminobenzyl) derivative offers tunable degradation via electron-donating aromatic substitution. • Modulated acid-catalyzed hydrolysis kinetics vs. unsubstituted 7-amino-TAA benchmark • Enhanced lipophilicity (clogP ~2.3) & pH-responsive dimethylamino group (pKa ~8-9) for endosomal escape • Dual basic nitrogens enable π-cation interactions for α7 nAChR ligand development

Molecular Formula C16H25N5
Molecular Weight 287.40 g/mol
Cat. No. B5840481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(dimethylamino)benzyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine
Molecular FormulaC16H25N5
Molecular Weight287.40 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CNC23CN4CN(C2)CN(C3)C4
InChIInChI=1S/C16H25N5/c1-18(2)15-5-3-14(4-6-15)7-17-16-8-19-11-20(9-16)13-21(10-16)12-19/h3-6,17H,7-13H2,1-2H3
InChIKeyHXRYNWRLFYKWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Dimethylamino)benzyl]-TAA: Identity & Classification


N-[4-(dimethylamino)benzyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is a synthetically derivatized member of the 1,3,5-triazaadamantane (TAA) class, a rigid, nitrogen-rich heterocyclic scaffold structurally analogous to adamantane with three bridgehead methine groups replaced by tertiary amines [1]. The compound features a 7-amino substitution with a 4-(dimethylamino)benzyl moiety, conferring a molecular formula of C₁₆H₂₅N₅ and a molecular weight of 287.40 g/mol [2]. The TAA scaffold is recognized for its biocompatibility and acid-triggered degradation properties; substituent modifications on the aromatic ring are known to tune hydrolysis rates, indicating that the specific benzyl substitution pattern is a critical determinant of the compound's chemical behavior and stability profile [1].

Acid-degradable TAA scaffold 4-(Dimethylamino)benzyl substitution at 7-position tunes hydrolysis for controlled degradation studies
CNS probe design profile Predicted moderate lipophilicity and TPSA support blood-brain barrier penetration modeling
Versatile building block Supports dendrimer, hydrogel, metal-coordination, and α7 nAChR ligand probe synthesis workflows

Why Generic TAA Amines Cannot Substitute


Within the 1,3,5-triazaadamantane (TAA) family, substitution at the 7-position is not merely cosmetic; it fundamentally governs the compound's physicochemical properties, degradation kinetics, and biological interactions. Prior research has established that the rate of acid-catalyzed hydrolysis of TAAs can be tuned by modifying the substituents on the aromatic ring [1]. Consequently, a 7-amino-1,3,5-triazaadamantane (CAS 14707-75-6; C₇H₁₄N₄; MW 154.21 g/mol), with its exposed primary amine and unsubstituted TAA cage, will exhibit profoundly different basicity, hydrogen-bonding capacity, and lipophilicity relative to the target compound. Procuring a generic TAA amine as a substitute risks mismatched reactivity in applications where the controlled release of basic by-products (a hallmark of TAA dendrimer chemistry) or the specific steric and electronic profile of the 4-(dimethylamino)benzyl group is required [1]. The quantitative evidence below, while acknowledging a significant data gap in the open literature for this specific compound, establishes the structural and physicochemical thresholds that differentiate this molecule from its closest potential substitutes.

Parent amine mismatch Hydrophilic character and different hydrolysis kinetics may alter controlled release and membrane partitioning in assays.
Des-dimethyl analog limitation Absence of dimethylamino group removes a critical H-bond acceptor, affecting receptor pharmacophore and CNS permeability predictions.

Quantitative Differentiation Evidence vs. Analogs


Enhanced Lipophilicity Over Unsubstituted Parent Core

The attachment of a 4-(dimethylamino)benzyl group to the 7-amino-1,3,5-triazaadamantane core dramatically increases lipophilicity. While the parent compound, 7-amino-1,3,5-triazaadamantane (CAS 14707-75-6), is hydrophilic, the target compound's predicted partition coefficient (clogP) is estimated at 2.3 ± 0.5, positioning it closer to the optimal range for passive membrane diffusion. This contrasts with a near-zero or negative clogP for the unsubstituted amine [1]. The presence of five rotatable bonds (vs. zero in the parent) also contributes to its conformational behavior in non-polar environments [2].

Lipophilicity Profile
Class-level inference
clogP ~2.3 ± 0.5
vs. parent amine ~0
Supports membrane permeability assay design
No experimental logP; verify with PAMPA or Caco-2
Lipophilicity clogP Membrane Permeability

Molecular Weight & TPSA Differentiation from Analogs

The target compound (MW 287.40 g/mol) is substantially heavier than 7-amino-1,3,5-triazaadamantane (MW 154.21 g/mol) and the des-dimethylamino analog N-benzyl-1,3,5-triazaadamantan-7-amine (theoretical MW 244.33 g/mol) [1]. Its topological polar surface area (TPSA) is computed to be 27.0 Ų, which is marginally higher than the parent amine (21.8 Ų) due to the additional tertiary amine in the 4-(dimethylamino)benzyl substituent [1]. This moderate TPSA, combined with increased molecular weight, shifts the compound into a more favorable drug-like chemical space for cerebral or intracellular targets, while the added H-bond acceptor capacity from the dimethylamino group provides a distinct interaction pharmacophore not present in the des-dimethyl analog [1].

Physicochemical Space
Class-level inference
MW 287.4, TPSA 27.0 Ų
Parent: 154.2 / 21.8 Ų
Des-dimethyl: 244.3 / 21.8 Ų
Distinct CNS drug-like profile
Computed values; confirm experimentally
Physicochemical Properties TPSA Molecular Weight

Application Scenarios Based on Physicochemical Properties


Acid-Degradable Dendrimer Core for Intracellular Delivery

The TAA scaffold degrades under acidic conditions to release basic by-products, and the rate of this hydrolysis is tunable through aromatic substituents [1]. The 4-(dimethylamino)benzyl group is expected to modulate the hydrolysis kinetics relative to unsubstituted or simply alkyl-substituted TAAs. Its increased lipophilicity (estimated clogP ~2.3) promotes cellular uptake, while the pH-responsive dimethylamino group (pKa ~8–9) may further enhance endosomal escape via proton-sponge effects. Use this compound as a core monomer to construct dendrimers that degrade selectively in the acidic endosomal compartment, releasing therapeutic cargo intracellularly.

CNS-Penetrant α7 nAChR Ligand Probe

Amine-substituted aza-adamantane derivatives have been patented as α7 nAChR ligands [2]. The target compound's moderate TPSA (27.0 Ų) and predicted clogP (~2.3) fall within the optimal range for blood-brain barrier penetration (typically TPSA < 60–70 Ų and clogP 2–4). The 4-(dimethylamino)benzyl moiety introduces a second basic nitrogen that can engage in π-cation interactions with the receptor's aromatic cage, a critical pharmacophoric element for α7 nAChR binding. Researchers should evaluate this compound in radioligand displacement assays against α7 nAChRs, benchmarking it against older triazaadamantane ligands that lack the dimethylamino substitution.

Metal-Coordination Building Block for Polar Crystals

Halogenated 1,3,5-triazaadamantanes form polar crystals with diamondoid structural motifs and exhibit potential as semi-conductors [3]. The target compound's 7-amino group can be further functionalized to introduce a halogen or act as a ligand for transition metals. Compared to 7-amino-1,3,5-triazaadamantane, the 4-(dimethylamino)benzyl substituent increases the molecular length and dipole moment, which may alter the crystal packing and polar properties. Use this compound to synthesize 7-halo or 7-metalated derivatives and explore their solid-state polar (R3m) crystallization behavior.

Biocompatible Hydrogel Crosslinker with Tunable Degradation

The TAA scaffold is employed in biomaterial applications where hydrolytic degradation is required [1]. The rate of hydrolysis of TAAs can be finely tuned by the electronic character of the substituent at the 7-position. The electron-donating dimethylamino group is likely to accelerate acid-catalyzed hydrolysis relative to electron-withdrawing substituents. Researchers can systematically incorporate this compound into hydrogel networks and quantify degradation half-life at pH 5.0, comparing the kinetics against hydrogels crosslinked with unsubstituted 7-amino-1,3,5-triazaadamantane or N-benzyl analogs to establish a structure-degradation relationship.

Application
Selection Property
Validation Focus
Intracellular delivery dendrimer synthesis
Acid-tunable hydrolysis via 4-(dimethylamino)benzyl group
Degradation kinetics under endosomal pH conditions
α7 nAChR ligand probe development
Predicted CNS-permeant physicochemical profile
Radioligand binding affinity and BBB penetration assays
Polar crystal engineering
7-Amino functionalization for halogenation or metal complexation
Solid-state polar crystallization and dipole moment analysis
Hydrolytically degradable hydrogel crosslinker
Electron-donating group modulation of hydrolysis rate
Degradation half-life in hydrogel at acidic vs. neutral pH
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